molecular formula C16H17NO3 B1417419 3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 477859-28-2

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B1417419
M. Wt: 271.31 g/mol
InChI Key: ABQPXLAXPNKRDH-UHFFFAOYSA-N
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Description

This compound, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor. It has the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,17H,1-3H3/b14-9- . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Fluorescence Probes

  • The compound has been used in the synthesis of various bicyclic pyridinones and tricyclic morpholinopyrones, which exhibit fluorescent activity. These compounds, such as 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione, can serve as fluorescence probes for biological pathways, demonstrating longer absorption and emission wavelengths compared to 7-amino-4-methylcoumarin, a commonly used fluorescence probe (Prior et al., 2014).

Bioactivity

  • Some derivatives of this compound, specifically 3-(Bismethylthio)methylene-5,6-dihydro-6-methyl-2H-pyran-2,4-diones, have been tested for fungicidal and anticancer activities (Wang You-ming, 2007).

Molecular Structure Analysis

  • The structural properties of similar compounds have been studied, revealing insights into their molecular and crystal structures. This has applications in the field of chemistry and material science, particularly in understanding the behavior of these compounds under various conditions (G. Xiao et al., 1993).

Synthesis and Reactivity

  • Research has been conducted on the synthesis and reactivity of related pyran-dione compounds, exploring their potential use in various chemical reactions and processes. This includes the study of their tautomeric forms and intramolecular hydrogen bonding (Hansen et al., 1995).

Fungicidal Activity

  • Anilinomethylene derivatives of the compound have been synthesized and tested for their fungicidal activity, showcasing potential applications in agriculture and pest control (Wang You, 1999).

Photosynthetic Electron Transport Inhibition

  • Certain derivatives of this compound have been synthesized and tested for their ability to inhibit photosynthetic electron transport, indicating potential use in studies related to plant biology and herbicides (Asami et al., 1987).

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-propan-2-ylphenyl)iminomethyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQPXLAXPNKRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140546
Record name 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

CAS RN

477859-28-2
Record name 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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